RSC-3388

描述

Contextualization of Cytosolic Phospholipase A2 Alpha (cPLA2α) in Biological Systems

Cytosolic phospholipase A2 alpha (cPLA2α), also known as Group IVA PLA2, is a key member of the phospholipase A2 superfamily of enzymes nih.govmdpi.commdpi.com. These enzymes catalyze the hydrolysis of the sn-2 fatty-acyl bond of phospholipids (B1166683), releasing free fatty acids and lysophospholipids mdpi.combiologists.com. cPLA2α exhibits a strong preference for phospholipids containing arachidonic acid (AA) at the sn-2 position, positioning it as a critical upstream regulator of eicosanoid biosynthesis nih.govmdpi.commdpi.comresearchgate.netnih.gov. Eicosanoids, derived from AA through pathways involving cyclooxygenases (COX) and lipoxygenases (LOX), are a diverse group of lipid mediators including prostaglandins (B1171923) and leukotrienes, which play crucial roles in inflammation, immunity, host defense, and other physiological processes nih.govresearchgate.netnih.govnih.govresearchgate.net.

The activity of cPLA2α is tightly regulated. Full activation typically requires the binding of calcium ions to an N-terminal C2 domain, which facilitates the translocation of the enzyme from the cytosol to cellular membranes, such as the perinuclear region biologists.comresearchgate.netresearchgate.net. Additionally, phosphorylation on specific serine residues by various protein kinases, including mitogen-activated protein kinases (MAPKs) like ERK1/2 and p38, enhances its catalytic activity biologists.comresearchgate.netresearchgate.neteneuro.org. cPLA2α is widely expressed in various cell types and tissues, and its activation is triggered by a range of stimuli, including pathogens and damage-associated molecular patterns nih.govresearchgate.netresearchgate.net.

Significance of cPLA2α Inhibition in Mechanistic Studies

Given its central role in initiating the cascade of eicosanoid production, the inhibition of cPLA2α is a widely used strategy in chemical biology to investigate the specific contributions of cPLA2α-mediated lipid signaling in various biological contexts mdpi.commdpi.comnih.gov. By blocking cPLA2α activity, researchers can reduce the release of AA and the subsequent synthesis of downstream lipid mediators, thereby elucidating the roles of these molecules in specific cellular processes and disease pathways nih.govnih.govresearchgate.net.

Studies utilizing genetic approaches, such as cPLA2α knockout mice, have demonstrated the enzyme's involvement in a variety of physiological and pathological conditions, including inflammation, renal function, intestinal health, fertility, and responses in models of anaphylaxis, acute lung injury, and neuroinflammation nih.govresearchgate.net. These findings suggest that pharmacological inhibition of cPLA2α could have broad therapeutic potential nih.gov. Inhibitors are essential tools for probing these roles, allowing for acute modulation of enzyme activity and investigation of the consequences in cellular and in vivo models mdpi.comnih.govresearchgate.netntnu.nonih.gov. For instance, inhibiting cPLA2α has been shown to affect inflammatory responses in skin and pulmonary models and to influence cancer cell behavior nih.govresearchgate.netntnu.nonih.gov.

Overview of RSC-3388 as a Potent and Selective cPLA2α Inhibitor

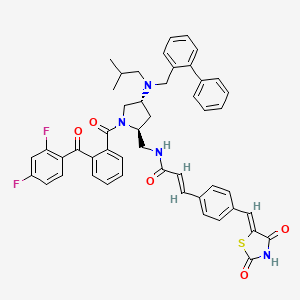

This compound is a chemical compound that has been identified and utilized as a potent and selective inhibitor of cPLA2α nih.govnih.govreferencecitationanalysis.com. Its chemical structure is defined as (E)-N-[(2S,4R)-4-[N-(biphenyl-2-ylmethyl)-N-2-methylpropylamino]-1-[2-(2,4-difluorobenzoyl)benzoyl]pyrrolidin-2-yl]methyl-3-[4-(2,4-dioxothiazolidin-5-ylidenemethyl) phenyl]acrylamide nih.gov.

属性

分子式 |

C49H44F2N4O5S |

|---|---|

分子量 |

839.0 g/mol |

IUPAC 名称 |

(E)-N-[[(2S,4R)-1-[2-(2,4-difluorobenzoyl)benzoyl]-4-[2-methylpropyl-[(2-phenylphenyl)methyl]amino]pyrrolidin-2-yl]methyl]-3-[4-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl]prop-2-enamide |

InChI |

InChI=1S/C49H44F2N4O5S/c1-31(2)28-54(29-35-12-6-7-13-39(35)34-10-4-3-5-11-34)38-26-37(27-52-45(56)23-20-32-16-18-33(19-17-32)24-44-47(58)53-49(60)61-44)55(30-38)48(59)41-15-9-8-14-40(41)46(57)42-22-21-36(50)25-43(42)51/h3-25,31,37-38H,26-30H2,1-2H3,(H,52,56)(H,53,58,60)/b23-20+,44-24-/t37-,38+/m0/s1 |

InChI 键 |

OBIPTWMZQPZWHN-NFFGKUDUSA-N |

手性 SMILES |

CC(C)CN(CC1=CC=CC=C1C2=CC=CC=C2)[C@@H]3C[C@H](N(C3)C(=O)C4=CC=CC=C4C(=O)C5=C(C=C(C=C5)F)F)CNC(=O)/C=C/C6=CC=C(C=C6)/C=C\7/C(=O)NC(=O)S7 |

规范 SMILES |

CC(C)CN(CC1=CC=CC=C1C2=CC=CC=C2)C3CC(N(C3)C(=O)C4=CC=CC=C4C(=O)C5=C(C=C(C=C5)F)F)CNC(=O)C=CC6=CC=C(C=C6)C=C7C(=O)NC(=O)S7 |

同义词 |

N-(-4-(N-(biphenyl-2-ylmethyl)-N-2-methylpropylamino)- 1-(2-(2,4-difluorobenzoyl)benzoyl)pyrrolidin- 2-yl)methyl-3-(4-(2,4-dioxothiazolidin-5-ylidenemethyl) phenyl)acrylamide RSC 3388 RSC-3388 RSC3388 |

产品来源 |

United States |

Discovery, Synthesis, and Early Characterization of Rsc 3388

Historical Trajectory of cPLA2α Inhibitor Development

The pursuit of cPLA2α inhibitors has been a significant focus in medicinal chemistry for several decades, driven by the enzyme's central role in releasing arachidonic acid, the precursor to pro-inflammatory eicosanoids like prostaglandins (B1171923) and leukotrienes. nih.gov Early research in this area saw the development of various chemical scaffolds aimed at blocking the enzyme's activity.

A notable early class of cPLA2α inhibitors was the indole-based compounds developed by Wyeth. rsc.orgclinicaltrials.gov These inhibitors, such as Ecopladib and Giripladib, showed in vivo efficacy but faced challenges in clinical development. nih.gov Another significant advancement came from Shionogi with the discovery of pyrrolidine-based inhibitors. researchgate.net A key example from this class is Pyrrophenone (B157460), a potent and well-characterized cPLA2α inhibitor that demonstrated strong inhibition of arachidonic acid release in cellular assays. These pioneering efforts, exploring different chemical structures from indoles to pyrrolidines, laid the groundwork for the design and synthesis of next-generation inhibitors with improved potency and selectivity, including the thiazolidinedione series from which RSC-3388 originated.

Origin and Structural Basis of this compound (e.g., Shionogi's Series of Thiazolidinedione Inhibitors)

This compound belongs to a series of thiazolidinedione-containing inhibitors developed by Shionogi. The thiazolidinedione ring is a key structural feature, recognized for its importance in the pharmacophore of potent cPLA2α inhibitors developed by the company. This heterocyclic moiety is understood to interact with key residues within the enzyme's active site.

The synthesis of compounds in this series often involves a Knoevenagel condensation reaction, where an aldehyde derivative is reacted with 2,4-thiazolidinedione (B21345) to form a benzylidene derivative. The development of this compound and its analogs was guided by structure-activity relationship (SAR) studies, which systematically modified different parts of the molecule to optimize its inhibitory activity against cPLA2α. Important pharmacophoric groups for potent inhibition within Shionogi's inhibitors include the o-(benzoyl)benzoyl-moiety and the thiazolidinedione part of the molecule. rsc.org

Initial In Vitro Potency and Selectivity Assessments (e.g., IC50 against Isolated cPLA2α)

Early in vitro evaluations of this compound demonstrated its high potency as an inhibitor of cPLA2α. In an assay using phosphatidylcholine/1,2-dioleoyl-sn-glycerol (PC/DOG) vesicles, this compound exhibited a half-maximal inhibitory concentration (IC50) of 1.8 nM against recombinant human cPLA2α. rsc.org This places it among the most potent inhibitors of the enzyme discovered.

In cellular assays, this compound also showed potent inhibition of PLA2 activity. When cells were stimulated with the calcium ionophore A23187, this compound had an IC50 of 22 nM for the suppression of cellular PLA2 activity. nih.gov While detailed public data on the selectivity of this compound against other phospholipase A2 isoforms, such as secreted PLA2 (sPLA2) and calcium-independent PLA2 (iPLA2), is limited, the high potency against cPLA2α suggests a significant degree of specificity, a critical factor for its potential as a research tool and therapeutic lead. The development of highly selective inhibitors is a key goal in the field to avoid off-target effects.

Interactive Data Table: In Vitro Potency of this compound

| Compound | Assay Type | Target Enzyme | IC50 (nM) |

| This compound | PC/DOG Vesicle Assay | Recombinant Human cPLA2α | 1.8 |

| This compound | Cellular Assay (A23187 stimulation) | Cellular PLA2 Activity | 22 |

Elucidation of Molecular Mechanisms and Target Engagement of Rsc 3388

Detailed cPLA2α Inhibition Kinetics and Binding Dynamics

RSC-3388 has demonstrated potent inhibitory activity against isolated cPLA2α. rsc.orgnih.govresearchgate.net Its mechanism of action involves the inhibition of cPLA2α enzymatic activity. tandfonline.comtandfonline.com

Enzymatic Assay Characterization of this compound Activity

In isolated enzyme assays, this compound has shown an IC50 value of 1.8 nM against cPLA2α in a PC/DOG assay. rsc.orgnih.govresearchgate.netresearchgate.net This indicates a high potency in directly inhibiting the enzyme's activity. Compared to AACOCF3, another cPLA2α inhibitor, this compound was approximately 230-fold more active in the isolated enzyme assay. rsc.org

Investigation of this compound Specificity Across PLA2 Isoforms

While the primary target of this compound is cPLA2α, its specificity across the broader PLA2 superfamily is crucial. cPLA2α is unique among PLA2 enzymes due to its high selectivity for phospholipids (B1166683) containing arachidonic acid at the sn-2 position. rsc.org this compound is described as a potent and selective cPLA2α inhibitor. nih.govkarger.com Studies have shown that this compound markedly blocked A23187-induced release of [3H]-AA in monocytes, while another compound (BRP-187) did not, highlighting its specific effect on cPLA2α-mediated arachidonic acid release. unina.it The maximal concentration of this compound used in some studies (100 nM) has been shown to specifically inhibit cPLA2α activity without off-target effects. tandfonline.comtandfonline.com This suggests a degree of specificity for the cPLA2α isoform over other PLA2s like sPLA2 or iPLA2 at relevant concentrations. nih.govuniprot.orgsigmaaldrich.comconicet.gov.armdpi-res.com

Modulation of the Arachidonic Acid Cascade

Inhibition of cPLA2α by this compound directly impacts the arachidonic acid cascade, which is initiated by the release of arachidonic acid from membrane phospholipids. sigmaaldrich.comresearchgate.net

Impact on Arachidonic Acid Release from Membrane Phospholipids

This compound has been shown to inhibit arachidonic acid release in cellular assays. In human monocytic cells (THP-1) stimulated with A23187, this compound inhibited arachidonic acid release with an IC50 of 22 nM. rsc.org This demonstrates its effectiveness in a cellular context. In comparison to AACOCF3, this compound was about 3900-fold more active in the cellular assay. rsc.org Another study in human whole blood stimulated with A23187 showed pyrrophenone (B157460) to be about three-fold more potent than this compound in inhibiting arachidonic acid release in that specific assay. rsc.org this compound (at 1 µM) markedly blocked the A23187-induced release of [3H]-AA in pre-labeled monocytes, while a different compound (BRP-187) at 10 µM did not. unina.it Furthermore, the cPLA2 inhibitor this compound blocks the release of arachidonic acid (AA) and eicosapentaenoic acid (EPA) from membrane phospholipids. nih.gov

Downregulation of Eicosanoid Biosynthesis (e.g., Prostaglandins (B1171923), Leukotrienes)

By inhibiting the release of arachidonic acid, this compound consequently downregulates the biosynthesis of eicosanoids, which are downstream metabolites of arachidonic acid produced by cyclooxygenases (COX) and lipoxygenases (LOX). rsc.orgnih.govkarger.comsigmaaldrich.comresearchgate.net These eicosanoids include prostaglandins and leukotrienes, which are potent mediators of inflammation. rsc.orgnih.govkarger.comwindows.netsigmaaldrich.comresearchgate.net Studies have shown that this compound reduced the formation of the arachidonic acid metabolite prostaglandin (B15479496) E2. rsc.org Topical application of this compound showed significant inhibitory activity against eicosanoid production in mice. nih.govkarger.com In human M1 and M2 macrophages stimulated with E. coli, this compound (10 µM) effectively decreased the formation of AA- and EPA-derived lipid mediators, including prostaglandins and leukotrienes in M1 cells. nih.gov

Intracellular Signaling Pathway Perturbations by this compound

Beyond its direct inhibition of cPLA2α and the subsequent impact on the arachidonic acid cascade, this compound has been observed to influence intracellular signaling pathways. Intracellular signaling pathways relay extracellular signals to the cell interior and involve a cascade of interactions between second messengers, enzymes, and activated proteins. units.it Blockage of GIVA cPLA2 by this compound has been shown to sensitize aggressive breast cancer cells to doxorubicin (B1662922) by suppressing extracellular signal-regulated kinases (ERKs) and mammalian target of rapamycin (B549165) (mTOR) kinases. nih.govresearchgate.net This suggests an involvement of cPLA2α, and its inhibition by this compound, in regulating these signaling pathways, which are relevant in processes like cell growth and survival. tandfonline.comtandfonline.comnih.gov this compound has also been shown to decrease the transcript level of genes like C-MYC, BCL9, and CYCLIN D in cervical cancer cells, suggesting an impact on gene expression regulated by signaling pathways. tandfonline.com Furthermore, this compound significantly inhibited TOPflash activation, indicating an effect on Wnt/β-catenin signaling, where β-catenin is considered critically involved in the mechanism of cPLA2α's action in cervical cancer. tandfonline.comtandfonline.com

Influence on Pro-inflammatory Cytokine and Chemokine Expression (e.g., Interleukin-1β, Macrophage Inflammatory Proteins)

This compound has demonstrated a significant inhibitory effect on the expression of several pro-inflammatory cytokines and chemokines. Studies utilizing comprehensive expression analysis techniques, such as Gene-Chip technology, along with subsequent mRNA and protein expression experiments, have shown that this compound can reduce the levels of key inflammatory mediators in models of inflammation. nih.gov Specifically, this compound has been observed to clearly reduce the levels of interleukin-1beta (IL-1β), macrophage inflammatory protein-1alpha (MIP-1α), and macrophage inflammatory protein-1beta (MIP-1β). nih.govrsc.org These findings were notably observed in a mouse model of skin inflammation. nih.gov

IL-1β is a critical pro-inflammatory cytokine that plays a central role in initiating and amplifying inflammatory cascades. researchgate.net Macrophage Inflammatory Proteins, such as MIP-1α (CCL3) and MIP-1β (CCL4), are chemotactic cytokines belonging to the chemokine family. wikipedia.org They are primarily produced by macrophages and monocytes upon stimulation and are crucial for the recruitment of immune cells to sites of inflammation. wikipedia.orgnih.gov The reduction of these specific cytokines and chemokines by this compound highlights its potential to dampen the inflammatory response by limiting the signaling molecules that promote inflammation and immune cell infiltration.

The observed reductions in IL-1β, MIP-1α, and MIP-1β levels in response to this compound treatment are summarized in the table below, based on findings from research in a TNCB-induced mouse model. nih.gov

| Inflammatory Mediator | Effect of this compound Treatment | Method of Analysis |

| Interleukin-1β (IL-1β) | Reduced Levels | Gene-Chip, mRNA and Protein Expression Experiments nih.gov |

| Macrophage Inflammatory Protein-1α (MIP-1α / CCL3) | Reduced Levels | Gene-Chip, mRNA and Protein Expression Experiments nih.gov |

| Macrophage Inflammatory Protein-1β (MIP-1β / CCL4) | Reduced Levels | Gene-Chip, mRNA and Protein Expression Experiments nih.gov |

Crosstalk with Key Signal Transduction Pathways (e.g., AKT, STAT3, COX-2, PI3K, ERK, mTOR, β-catenin)

The molecular mechanism underlying this compound's influence on inflammatory mediators is linked to its target engagement. This compound is recognized as a potent and selective inhibitor of cytosolic phospholipase A2alpha (cPLA2alpha). nih.gov cPLA2alpha is a key enzyme involved in the hydrolysis of membrane phospholipids, specifically releasing arachidonic acid. nih.gov Arachidonic acid serves as a precursor for the biosynthesis of various eicosanoids, including prostaglandins and leukotrienes, which are potent mediators of inflammation. nih.gov

While the direct modulation of pathways such as AKT, STAT3, COX-2, PI3K, ERK, mTOR, and β-catenin by this compound is not explicitly detailed in the provided search results, its action as a cPLA2alpha inhibitor places it upstream of the production of eicosanoids, which are known to interact with and influence several of these signaling pathways. For instance, COX-2 is another enzyme involved in the metabolism of arachidonic acid to prostaglandins. The PI3K/AKT/mTOR and ERK pathways are central to cellular processes including inflammation, proliferation, and survival, and can be activated by various stimuli, including inflammatory signals. haematologica.orgnih.govrsc.orgnih.govmdpi.com STAT proteins, particularly STAT1 and STAT3, are transcription factors activated by cytokines and play significant roles in inflammatory responses. mdpi.com The Wnt/β-catenin pathway is also implicated in various cellular processes and can interact with other signaling networks like PI3K/AKT and ERK. nih.govrsc.orgnih.gov

By inhibiting cPLA2alpha, this compound reduces the availability of arachidonic acid, thereby limiting the subsequent production of pro-inflammatory eicosanoids. This reduction in inflammatory lipid mediators can indirectly impact the activation and signaling through pathways like COX-2-mediated prostaglandin production and potentially influence pathways such as PI3K/AKT, ERK, and STAT signaling, which are involved in processing and responding to inflammatory signals and their downstream effects on cytokine and chemokine expression. Although the precise crosstalk and the extent to which this compound's inhibition of cPLA2alpha directly modulates the activity of AKT, STAT3, COX-2, PI3K, ERK, mTOR, or β-catenin pathways require further detailed investigation, its established target and the downstream effects on inflammatory mediators highlight its engagement with a critical node in the inflammatory signaling network.

Preclinical Biological Activities and Functional Outcomes of Rsc 3388

Anti-Inflammatory Efficacy in In Vivo Models

Preclinical studies have evaluated the anti-inflammatory efficacy of RSC-3388 in various in vivo models, particularly those mimicking inflammatory skin conditions.

Experimental Assessment in Murine Skin Inflammation Models (e.g., TNCB-induced Ear Inflammation, Mite Antigen-induced Dermatitis)

This compound has demonstrated significant inhibitory activity in murine models of skin inflammation. In the 2,4,6-trinitro-1-chlorobenzene (TNCB)-induced ear inflammation model in mice, topical application of this compound showed a significant reduction in ear swelling and eicosanoid production. nih.govkarger.comrsc.org In this model, at the end of a 21-day test duration, topical application of this compound resulted in a maximum reduction of ear swelling by 60% at a dose of 0.3 mg per ear twice daily. rsc.org

Furthermore, this compound ointment significantly alleviated atopic dermatitis-like skin lesions induced by repeated application of mite antigen in mice. nih.govkarger.comresearchgate.net Increased expression of cPLA2α was observed in the skin lesions of this mite-antigen-induced dermatitis model, suggesting the enzyme's involvement in the condition. nih.govkarger.com A twice-daily application of a 3% ointment of this compound was found to be equipotent to a 0.1% ointment of the calcineurin antagonist tacrolimus (B1663567) applied once daily in both the TNCB-induced ear inflammation model (21-day test duration) and the mite antigen-induced dermatitis model (13-day test duration). rsc.org

Histological and Molecular Markers of Anti-inflammatory Action

The anti-inflammatory effects of this compound are supported by observed changes in histological and molecular markers. In the TNCB-induced mouse model, comprehensive expression analysis revealed that this compound clearly reduced the levels of interleukin-1beta (IL-1β), macrophage inflammatory protein-1alpha (MIP-1α), and MIP-1beta (MIP-1β). nih.govkarger.com Histological examination in the TNCB-induced ear inflammation model showed that this compound inhibited epidermal and dermal thickness and inflammatory cell infiltration. rsc.org Moreover, it reduced the formation of the arachidonic acid metabolite prostaglandin (B15479496) E2. rsc.org

Investigational Anti-Cancer Applications in Preclinical Models

While primarily studied for its anti-inflammatory effects, the role of cPLA2α in various cancers has led to some investigation into the potential anti-cancer applications of its inhibitors, including this compound. cPLA2α has been shown to increase and mediate various activities in several human cancers, including colon, prostate, and lung cancers. nih.gov

Inhibition of Malignant Cell Proliferation and Induction of Apoptosis in Various Cancer Cell Lines (e.g., Cervical Carcinoma, Melanoma)

Direct preclinical data specifically detailing the inhibition of malignant cell proliferation and induction of apoptosis by this compound in cervical carcinoma and melanoma cell lines were not prominently available in the consulted literature. However, the targeting of cPLA2α is considered an attractive strategy for cancers where inflammation plays a key role. nih.gov

Chemosensitization Strategies in Preclinical Oncology Research

Preclinical research has explored the potential of cPLA2α inhibition for chemosensitization. It has been found that blockage of GIVA cPLA2 by this compound sensitized aggressive breast cancer cells to doxorubicin (B1662922). nih.gov This effect was observed through the suppression of extracellular signal-regulated kinases (ERKs) and mammalian target of rapamycin (B549165) (mTOR) kinases. nih.gov These findings suggest that inhibition of GIVA cPLA2 may hold therapeutic value in overcoming chemoresistance in breast cancer. nih.gov

Anti-Tumor Efficacy in Xenograft Models (e.g., Melanoma)

Anti-Viral Activity and Associated Mechanisms

Preclinical studies have explored the antiviral potential of this compound, revealing effects against certain virus families. Its mechanism of action in this context is linked to the inhibition of GIVA cPLA2. nih.govresearchgate.nettaylorandfrancis.comtaylorandfrancis.com

Effects on Viral Replication Cycles in Cell Culture Systems (e.g., Human Coronavirus 229E, Vaccinia Virus)

This compound has demonstrated antiviral activity against viruses belonging to the Coronaviridae and Togaviridae families in cell culture systems. taylorandfrancis.comtaylorandfrancis.com Conversely, it was found to be inactive against members of the Picornaviridae family. taylorandfrancis.comtaylorandfrancis.com The replication of various positive-strand RNA virus families is understood to be critically connected with the activity of GIVA cPLA2, suggesting this enzyme as a potential target for the development of broad-spectrum antiviral drugs. nih.govtaylorandfrancis.comtaylorandfrancis.com

Specifically, inhibition of GIVA cPLA2 by this compound resulted in considerable effects on the replication of human coronavirus 229E (HCoV-229E) in Huh-7 cells. nih.govresearchgate.nettaylorandfrancis.comtaylorandfrancis.com While the viral replication cycle involves several stages including attachment, penetration, uncoating, replication, assembly, and release oregonstate.educationnumberanalytics.comimmunology.org, the precise stages of the HCoV-229E replication cycle most significantly impacted by this compound are indicated by its effects on viral RNA and protein accumulation.

Information regarding the direct effects of this compound on the replication cycle of Vaccinia Virus in cell culture systems was not available in the consulted literature. Studies on Vaccinia Virus replication and antiviral agents against it exist tandfonline.comnih.govfrontiersin.orgplos.org, but a direct link to this compound's activity was not established in the provided sources.

Impact on Viral RNA and Protein Accumulation

Research has shown that this compound has considerable effects on viral RNA and protein accumulation in human coronavirus 229E-infected Huh-7 cells. nih.govresearchgate.nettaylorandfrancis.comtaylorandfrancis.com Inhibition of GIVA cPLA2 by this compound is associated with these observed reductions in viral components. nih.govresearchgate.nettaylorandfrancis.comtaylorandfrancis.com This suggests that the cPLA2 pathway plays a role in the processes necessary for the synthesis and accumulation of viral genetic material and structural proteins during HCoV-229E infection. The precise mechanisms by which cPLA2 inhibition leads to reduced viral RNA and protein accumulation may involve disruptions in cellular lipid metabolism pathways that the virus hijacks for replication or assembly.

Broader Cellular and Immunomodulatory Investigations

Beyond its antiviral properties, preclinical investigations into this compound have explored its influence on broader cellular processes and immune functions, primarily through its action as a cPLA2alpha inhibitor. nih.govnih.govnih.govresearchgate.net

Role in Cellular Migration Processes

This compound has been shown to impact cellular migration in specific contexts. Pharmacological inhibition of GIVA cPLA2 by this compound blocked the transepithelial migration of Streptococcus pneumoniae-induced polymorphonuclear cells in vitro. nih.govresearchgate.net This finding suggests a crucial role for GIVA cPLA2 in eliciting pulmonary inflammation during pneumococcal infection and indicates that inhibiting this enzyme can impede the movement of immune cells involved in the inflammatory response. Cellular migration is a complex process essential for various biological functions, including immune surveillance and inflammatory responses. nih.gov

Modulation of Specific Immune Cell Functions

Studies have indicated that this compound can modulate aspects of immune responses, particularly in the context of inflammation, which is closely linked to immune cell function. nih.govresearchgate.netnih.gov In a mouse model of skin inflammation induced by 2,4,6-trinitro-1-chlorobenzene (TNCB), topical application of this compound significantly reduced the levels of key inflammatory mediators, including interleukin-1beta, macrophage inflammatory protein-1alpha (MIP-1alpha), and MIP-1beta. nih.gov This reduction in pro-inflammatory cytokines and chemokines suggests that this compound can modulate the activity and recruitment of immune cells involved in cutaneous inflammatory responses. nih.gov The role of cPLA2alpha in inflammatory pathological conditions is well-established, and its inhibition by compounds like this compound contributes to the modulation of immune cell-mediated inflammation. researchgate.netnih.gov

While these findings demonstrate an impact on inflammatory markers associated with immune cell activity, detailed data tables specifically quantifying the modulation of a broad range of specific immune cell functions by this compound were not extensively detailed in the provided sources.

Structure Activity Relationship Sar Studies and Analog Development of Rsc 3388

Systematic Chemical Modifications and Derivatization Approaches

Initial efforts focused on the derivatization of the pyrrolidine (B122466) ring, a central component of the RSC-3388 molecule. Variations in the substituents at positions 1, 2, and 4 of the pyrrolidine were explored to determine their influence on inhibitory potency. Furthermore, the synthesis of various analogs involved the modification of the phenyl group attached to the pyrrolidine, as well as alterations to the thiazolidinedione moiety. These systematic derivatization approaches were crucial in establishing a comprehensive understanding of the SAR for this class of inhibitors.

Identification of Essential Structural Moieties for cPLA2α Inhibitory Activity

Through the systematic evaluation of synthesized analogs, several structural moieties have been identified as essential for the potent cPLA2α inhibitory activity of this compound. The core 1,2,4-trisubstituted pyrrolidine scaffold serves as a critical backbone, providing the correct spatial orientation for the key interacting groups.

The thiazolidinedione moiety is another indispensable feature for high-affinity binding. This acidic heterocycle is believed to play a crucial role in the interaction with the active site of cPLA2α. Structure-activity relationship studies have demonstrated that modifications to this ring system often lead to a significant decrease in inhibitory potency, underscoring its importance.

Furthermore, the specific substitution pattern on the pyrrolidine ring and the nature of the substituent on the phenyl ring are vital for optimal activity. For this compound, the precise arrangement of these groups facilitates a snug fit into the enzyme's binding pocket, maximizing molecular interactions and leading to potent inhibition. The interplay between these essential moieties is a testament to the fine-tuned molecular architecture required for effective cPLA2α inhibition.

The following table summarizes the key structural features of this compound and their importance for its cPLA2α inhibitory activity:

| Structural Moiety | Importance for Activity |

| 1,2,4-Trisubstituted Pyrrolidine Scaffold | Provides the essential backbone and correct spatial orientation of substituents. |

| Thiazolidinedione Ring | Crucial for high-affinity binding to the cPLA2α active site. |

| Specific Substituents on the Pyrrolidine Ring | Optimize interactions within the enzyme's binding pocket. |

| Substituted Phenyl Group | Contributes to the overall binding affinity and potency. |

Comparative SAR Analysis with Other cPLA2α Inhibitors and Related Compounds

To contextualize the potency of this compound, it is insightful to compare its structure-activity relationship with that of other known cPLA2α inhibitors. Pyrrophenone (B157460), another potent inhibitor from the same pyrrolidine class, shares the 1,2,4-trisubstituted pyrrolidine scaffold but differs in the nature of its side chains. While both compounds exhibit high potency, subtle differences in their SAR profiles highlight the sensitivity of the cPLA2α active site to minor structural modifications.

A comparison with arachidonyl trifluoromethyl ketone (AACOCF3), a well-known but less potent cPLA2α inhibitor, further emphasizes the structural advantages of the this compound scaffold. This compound has been reported to be approximately 230-fold more active in an isolated enzyme assay and about 3900-fold more active in a cellular assay than AACOCF3. This significant difference in potency can be attributed to the more optimized and specific interactions of the pyrrolidine-thiazolidinedione framework of this compound with the enzyme, in contrast to the more flexible and less specific binding of AACOCF3.

The following table provides a comparative overview of the inhibitory potency of this compound and other cPLA2α inhibitors:

| Compound | IC50 (Isolated cPLA2α) | IC50 (Arachidonic Acid Release in THP-1 cells) |

| This compound | 1.8 nM | 22 nM |

| Pyrrophenone | Potent inhibitor | Potent inhibitor |

| AACOCF3 | ~414 nM | ~85,800 nM |

This comparative analysis underscores the superior design of the this compound molecule, which has been meticulously optimized through extensive SAR studies to achieve exceptional potency and cellular activity against cPLA2α.

Advanced Methodological Approaches Employed in Rsc 3388 Research

In Vitro Cellular and Biochemical Assays

In vitro studies have been fundamental in defining the specific molecular target of RSC-3388 and its functional consequences in various cell types. These assays provide a controlled environment to study the compound's effects at the cellular and biochemical level.

A variety of human and animal cell lines have been employed to investigate the biological effects of this compound. These models are selected for their relevance to specific disease pathways, such as inflammation and viral replication.

Human Monocytic Cells (THP-1): The closely related pyrrolidine-based cPLA2α inhibitor, pyrrophenone (B157460), has been shown to potently inhibit the release of arachidonic acid in human monocytic THP-1 cells stimulated with a calcium ionophore. researchgate.net This cell line is a well-established model for studying monocyte and macrophage functions, and the inhibition of arachidonic acid release is a key indicator of cPLA2α inhibition, the primary mechanism of this compound. researchgate.netnih.gov

Huh-7 cells: These human hepatoma cells have been utilized to study the role of cPLA2α in viral replication. Research has shown that the inhibition of cPLA2α activity by this compound has significant effects on the accumulation of viral RNA and protein in Huh-7 cells infected with the human coronavirus 229E. nih.govresearchgate.net This suggests a potential application for cPLA2α inhibitors in antiviral therapies. nih.govresearchgate.net

Human Neutrophils (Polymorphonuclear cells): The role of cPLA2α in bacterial-induced inflammation has been investigated using in vitro models of neutrophil migration. Pharmacological inhibition of cPLA2α with this compound was found to block the transepithelial migration of polymorphonuclear cells induced by Streptococcus pneumoniae. nih.gov This highlights the enzyme's critical role in orchestrating the pulmonary inflammatory response during pneumococcal infections. nih.govnih.gov

Other Cell Models: The broader class of pyrrolidine (B122466) inhibitors, to which this compound belongs, has been studied in other cell systems, such as human renal mesangial cells, to evaluate the inhibition of interleukin-1-induced prostaglandin (B15479496) E2 synthesis. researchgate.net

Direct biochemical assays are essential for quantifying the potency and selectivity of an inhibitor against its target enzyme. For this compound, these assays have confirmed its high affinity for cPLA2α.

This compound has been identified as a potent and reversible inhibitor of human GIVA cPLA2 (cPLA2α). nih.gov Enzyme inhibition assays are performed to measure the concentration of the inhibitor required to reduce enzyme activity by half, known as the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency. These assays have been crucial in distinguishing the activity of this compound from other related compounds. researchgate.netnih.gov

| Compound | Target Enzyme | Assay Type | IC50 Value | Reference |

|---|---|---|---|---|

| This compound | cPLA2α (GIVA) | PC/DOG assay | 1.8 nM | researchgate.netnih.gov |

| Pyrrophenone (related compound) | cPLA2α (GIVA) | Enzyme Assay | 4.2 nM | researchgate.netnih.gov |

The primary function of cPLA2α is to hydrolyze membrane phospholipids (B1166683), leading to the release of arachidonic acid, a precursor for inflammatory lipid mediators called eicosanoids. nih.govkarger.com Assays measuring the release of arachidonic acid are therefore a direct functional readout of cPLA2α activity in a cellular context.

While specific studies detailing the use of [3H]Arachidonic Acid with this compound are not available, this method is the standard for quantifying cPLA2α activity. The related and structurally similar compound, pyrrophenone, has been shown to potently inhibit arachidonic acid release in human whole blood and THP-1 cells. researchgate.netnih.govrsc.org This inhibition of substrate release is the key downstream effect of this compound's action on its target enzyme. nih.gov

In Vivo Preclinical Model Systems for Biological Evaluation

To assess the therapeutic potential of this compound in a complex biological system, researchers have employed various preclinical animal models that mimic human diseases, particularly inflammatory skin conditions.

Animal models of induced skin inflammation are critical for evaluating the efficacy of topically applied anti-inflammatory agents. This compound has been extensively tested in established mouse models of contact and atopic dermatitis.

2,4,6-trinitro-1-chlorobenzene (TNCB)-induced Ear Inflammation: This model mimics contact hypersensitivity in humans. Topical application of this compound as an acetone (B3395972) solution or ointment significantly inhibited TNCB-induced ear swelling in mice. karger.comrsc.orgrsc.org At the study endpoint, a maximum reduction in ear swelling of 60% was observed. rsc.org Histological analysis confirmed that this compound reduced both epidermal and dermal thickness and decreased the infiltration of inflammatory cells. rsc.org Furthermore, the compound was shown to lower the levels of the arachidonic acid metabolite prostaglandin E2 and the inflammatory cytokine interleukin-1β. karger.comrsc.org The efficacy of a 3% this compound ointment was found to be comparable to a 0.1% ointment of the calcineurin inhibitor tacrolimus (B1663567). rsc.orgclinicaltrials.gov

Mite Antigen-induced Dermatitis: This model is used to simulate atopic dermatitis, a condition often triggered by allergens like dust mites. In NC/Nga mice, repeated application of mite antigen induces atopic dermatitis-like skin lesions. karger.comresearchgate.netkarger.com Treatment with an this compound ointment was shown to significantly alleviate these skin lesions. karger.comrsc.org Immunohistochemical analysis of the inflamed skin in this model revealed increased expression of the activated form of cPLA2α, further validating the enzyme as a therapeutic target in this disease. karger.com

| Model | Key Findings | Reference |

|---|---|---|

| TNCB-induced Ear Inflammation (Mice) | Significantly inhibited ear swelling; Reduced epidermal and dermal thickness; Decreased inflammatory cell infiltration; Reduced prostaglandin E2 and interleukin-1β levels. | karger.comrsc.org |

| Mite Antigen-induced Dermatitis (Mice) | Significantly alleviated atopic dermatitis-like skin lesions. | karger.comrsc.org |

The role of cPLA2α in cancer has prompted investigations into the anticancer potential of its inhibitors. The enzyme is implicated in several human cancers, and its inhibition can affect tumor progression and sensitivity to chemotherapy. nih.govnih.gov

Research has demonstrated that blocking GIVA cPLA2 with this compound or the related compound pyrrophenone can sensitize aggressive breast cancer cells to the chemotherapeutic agent doxorubicin (B1662922). nih.gov This effect was mediated through the suppression of key cell signaling pathways, including the extracellular signal-regulated kinases (ERKs) and mammalian target of rapamycin (B549165) (mTOR) kinases. nih.gov While these findings highlight a potential therapeutic application in oncology, specific studies detailing the use of this compound in tumor xenograft models were not identified in the reviewed literature. Patent documentation lists this compound as a PLA2 inhibitor with potential utility in cancer, but the presented in vivo xenograft data is for different compounds. google.com

Molecular and Omics-Based Analytical Techniques

In the investigation of this compound, researchers have employed a range of sophisticated molecular and omics-based analytical techniques to elucidate its mechanism of action and effects on cellular pathways. These methods have been crucial in profiling changes in gene expression, protein activity, and the production of lipid mediators.

Gene Expression Profiling (e.g., Gene-Chip Technology, RT-PCR)

Gene expression profiling has provided significant insights into the molecular effects of this compound in inflammatory models. Comprehensive expression analysis using Gene-Chip technology was utilized in a 2,4,6-trinitro-1-chlorobenzene (TNCB)-induced mouse model of skin inflammation. karger.com This powerful technique allowed for a broad-spectrum analysis of thousands of genes simultaneously. The findings demonstrated that topical application of this compound resulted in a clear reduction of the mRNA expression levels of key pro-inflammatory mediators. karger.com

Subsequent experiments have confirmed these findings and further detailed the genetic-level impact of this compound. Specifically, Real-Time Polymerase Chain Reaction (RT-PCR) has been used to quantify the mRNA levels of cytosolic phospholipase A2α (cPLA2α), the target of this compound, in various cell lines, including cervical cancer cells. nih.gov

Table 1: Impact of this compound on Gene Expression in a TNCB-Induced Mouse Model

| Gene | Effect Observed | Analytical Technique |

| Interleukin-1β (IL-1β) | Reduced mRNA Levels | Gene-Chip Technology |

| Macrophage Inflammatory Protein-1α (MIP-1α) | Reduced mRNA Levels | Gene-Chip Technology |

| Macrophage Inflammatory Protein-1β (MIP-1β) | Reduced mRNA Levels | Gene-Chip Technology |

Protein Expression and Post-Translational Modification Analysis (e.g., Western Blot, Anti-phospho-cPLA2α Antibody)

To complement gene expression data, studies have also focused on the protein-level effects of this compound and the expression of its target, cPLA2α. Western blot analysis is a standard technique that has been applied to determine the protein levels of cPLA2α in various experimental models, such as in cervical cancer cell lines, to establish a baseline expression of the enzyme before inhibition studies. nih.gov This method allows for the separation and identification of specific proteins from a complex mixture.

Furthermore, to assess the active form of the enzyme, researchers have utilized specific antibodies that recognize the phosphorylated state of cPLA2α. In a mouse model of mite antigen-induced dermatitis, an anti-phospho-cPLA2α antibody was used to detect the increased expression of activated cPLA2α in skin lesions, confirming the enzyme's involvement in the inflammatory pathology. karger.com This technique is crucial for understanding not just the presence of the protein but also its functional activation state, which is directly relevant to the inhibitory action of this compound.

Lipid Mediator and Eicosanoid Quantification (e.g., HPLC-based Methods)

A primary consequence of cPLA2α inhibition by this compound is the reduced production of downstream lipid mediators, such as eicosanoids (prostaglandins and leukotrienes). karger.com High-Performance Liquid Chromatography (HPLC) and its combination with mass spectrometry (LC-MS/MS) are powerful analytical methods used for the separation, identification, and quantification of these molecules.

In research involving this compound, HPLC-based methods have been central to demonstrating its efficacy. For instance, in a cell-free assay where this compound was used as a reference inhibitor, reverse-phase HPLC (RP-HPLC) was employed to analyze the products and confirm the inhibition of cPLA2α activity. frontiersin.org In studies with intact cells, such as neutrophils, HPLC and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) have been used to analyze the formation of lipid mediators (LMs) and 5-lipoxygenase (5-LOX) products following stimulation, showing that this compound effectively reduces their biosynthesis. db-thueringen.ded-nb.infonih.gov These techniques provide precise quantification of the biological impact of this compound on the arachidonic acid cascade. nih.gov

Table 2: Analytical Methods Used in this compound Research

| Analytical Technique | Application in this compound Research | Key Findings |

| Gene-Chip Technology | Comprehensive gene expression analysis in a mouse skin inflammation model. karger.com | This compound reduced mRNA levels of IL-1β, MIP-1α, and MIP-1β. karger.com |

| RT-PCR | Quantification of cPLA2α mRNA in cervical cancer cell lines. nih.gov | Confirmed expression of the target enzyme at the genetic level. nih.gov |

| Western Blot | Analysis of cPLA2α protein levels in various cell lines. nih.gov | Determined baseline protein expression of the target enzyme. nih.gov |

| Immunohistochemistry (with Anti-phospho-cPLA2α Antibody) | Detection of activated cPLA2α in inflamed skin tissue. karger.com | Showed increased expression of the active enzyme in dermatitis lesions. karger.com |

| HPLC-based Methods (RP-HPLC, UPLC-MS/MS) | Quantification of arachidonic acid release and eicosanoid production. frontiersin.orgdb-thueringen.ded-nb.infonih.gov | Confirmed this compound inhibits the biosynthesis of downstream lipid mediators. db-thueringen.de |

Computational Chemistry and Structural Biology Considerations

While experimental techniques provide essential data on the biological effects of this compound, computational and structural methods offer pathways to understand its interactions at an atomic level and to guide the development of future analogs.

Molecular Modeling and Docking Simulations (e.g., for target binding interactions)

Molecular modeling and docking simulations are computational techniques used to predict the binding mode and affinity of a ligand (like this compound) to its protein target (cPLA2α). These methods build a three-dimensional model of the protein's active site and "dock" the inhibitor into it, calculating the most favorable binding orientation and interaction energies. A review of the available scientific literature did not yield specific studies that have published molecular modeling or docking simulations for this compound's interaction with cPLA2α. Such studies would be valuable to precisely identify the key amino acid residues involved in binding and to explain the compound's high potency and selectivity.

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) is a computational methodology that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By analyzing how changes in the physicochemical properties of molecules (e.g., lipophilicity, electronic properties, size) affect their inhibitory potency, QSAR models can be built to predict the activity of new, unsynthesized compounds. A search of published research did not identify any specific QSAR studies focused on this compound or the series of pyrrolidine-based inhibitors to which it belongs. The development of a QSAR model for this class of compounds could accelerate the discovery of new cPLA2α inhibitors with improved properties.

Prospective Research Directions and Unaddressed Areas for Rsc 3388

Investigation of Novel cPLA2α-Dependent Biological Pathways

RSC-3388's established mechanism of inhibiting cPLA2α opens avenues to explore its impact on a multitude of downstream biological pathways beyond the canonical production of eicosanoids. The inhibition of cPLA2α by this compound has been shown to have profound effects on cellular signaling cascades implicated in both inflammation and oncology.

Future preclinical research should aim to further elucidate the novel cPLA2α-dependent pathways modulated by this compound. Key areas of investigation include:

Inflammatory Signaling Cascades: Preclinical studies have shown that this compound can block Streptococcus pneumoniae-induced polymorphonuclear cell transepithelial migration in vitro, highlighting the critical role of cPLA2α in pulmonary inflammation during pneumococcal infections. nih.gov Further investigation into the specific signaling molecules and pathways, such as NF-κB and MAP kinases, that are modulated by this compound in various inflammatory contexts is warranted.

Cancer Chemoresistance: A significant finding is the ability of this compound to sensitize aggressive breast cancer cells to the chemotherapeutic agent doxorubicin (B1662922). This effect is mediated through the suppression of the extracellular signal-regulated kinase (ERK) and mammalian target of rapamycin (B549165) (mTOR) kinase pathways. nih.govresearchgate.net This suggests a novel role for cPLA2α in chemoresistance, and this compound provides a tool to dissect this pathway further.

Viral Replication: The inhibition of cPLA2α by this compound has been observed to have a significant impact on the viral RNA and protein accumulation of the human coronavirus 229E in infected Huh-7 cells. This indicates that cPLA2α activity is crucial for the replication of certain +RNA viruses, presenting a potential host-directed antiviral therapeutic strategy. researchgate.net

Ferroptosis: Recent studies have implicated the cPLA2α/ACSL4 axis in thrombin-induced ferroptosis in triple-negative breast cancer cells. mdpi.com Investigating the potential of this compound to modulate ferroptosis could open up new therapeutic avenues in cancers susceptible to this form of cell death.

Table 1: Investigated cPLA2α-Dependent Pathways Modulated by this compound

| Biological Process | Pathway/Molecule Modulated | Preclinical Model/System | Potential Therapeutic Implication |

| Inflammation | Polymorphonuclear cell transepithelial migration | In vitro model of Streptococcus pneumoniae infection | Treatment of pulmonary inflammation |

| Cancer | ERK and mTOR kinases | Aggressive breast cancer cells | Overcoming chemoresistance |

| Viral Infection | Viral RNA and protein accumulation | Human coronavirus 229E-infected Huh-7 cells | Broad-spectrum antiviral therapy |

Development of Advanced Preclinical Delivery Systems and Formulations

While this compound has shown efficacy in preclinical models, its translation to clinical settings will depend on the development of effective delivery systems. The physicochemical properties of cPLA2α inhibitors, which can include high lipophilicity, present challenges for formulation and bioavailability. nih.gov Prospective research in this area should focus on:

Topical Formulations: Given the demonstrated efficacy of this compound in murine models of skin inflammation, developing optimized topical formulations such as ointments, creams, or gels is a logical next step for treating inflammatory skin disorders like atopic dermatitis.

Nanoparticle-Based Delivery: Encapsulating this compound into nanoparticles, such as liposomes or polymeric nanoparticles, could enhance its solubility, stability, and pharmacokinetic profile for systemic administration. nih.govnih.gov This approach could improve drug targeting to tumor tissues through the enhanced permeability and retention (EPR) effect.

Prodrug Strategies: Designing prodrugs of this compound could improve its oral bioavailability and reduce off-target effects. This involves chemically modifying the parent drug to be inactive until it is metabolized to the active form at the target site. nih.gov

Exploration of this compound as a Biochemical Probe for Undiscovered Mechanistic Insights

The high potency and selectivity of this compound make it an excellent biochemical probe to investigate the nuanced roles of cPLA2α in cellular physiology and pathophysiology. researchgate.net Its utility extends beyond a potential therapeutic to a tool for fundamental research.

Future applications of this compound as a biochemical probe could include:

Dissecting Eicosanoid-Independent Functions of cPLA2α: While the role of cPLA2α in generating arachidonic acid for eicosanoid production is well-established, its potential non-enzymatic functions or its role in generating other bioactive lipids are less understood. This compound can be used to inhibit the enzymatic activity of cPLA2α, allowing for the study of its other potential roles.

Identifying Novel Substrates and Interacting Proteins: By using this compound to modulate cPLA2α activity, researchers can employ proteomic and lipidomic approaches to identify novel substrates of cPLA2α and proteins that interact with it in a dynamic, activity-dependent manner.

Validating cPLA2α as a Therapeutic Target: The use of this compound in a wide range of preclinical disease models can help to validate cPLA2α as a therapeutic target in new indications and to understand the specific contexts in which its inhibition is most beneficial.

Synergistic Therapeutic Strategies with Existing Preclinical Agents

The modulation of key signaling pathways by this compound suggests its potential for use in combination with other therapeutic agents to achieve synergistic effects. This is a promising avenue for future preclinical research, particularly in oncology.

Combination with Chemotherapy: As previously mentioned, this compound has been shown to sensitize aggressive breast cancer cells to doxorubicin by suppressing the ERK and mTOR pathways. nih.govresearchgate.net Further preclinical studies should explore the synergy of this compound with a broader range of chemotherapeutic agents and in different cancer types. Another cPLA2α inhibitor, pyrrophenone (B157460), has also demonstrated the ability to enhance the efficacy of paclitaxel and cisplatin in cervical cancer cells. nih.gov

Combination with Immunotherapy: The tumor microenvironment plays a crucial role in cancer progression and response to immunotherapy. By modulating inflammatory pathways, this compound could potentially alter the tumor microenvironment to be more favorable for an anti-tumor immune response. Preclinical studies combining this compound with checkpoint inhibitors, such as anti-PD-1 or anti-CTLA-4 antibodies, could reveal synergistic anti-tumor activity. biospace.com

Table 2: Potential Synergistic Therapeutic Strategies for this compound

| Combination Agent Class | Rationale | Potential Preclinical Model |

| Chemotherapy (e.g., Doxorubicin) | Suppression of ERK and mTOR pathways to overcome chemoresistance. | Xenograft models of aggressive breast cancer. |

| Immunotherapy (e.g., Checkpoint Inhibitors) | Modulation of the inflammatory tumor microenvironment to enhance anti-tumor immunity. | Syngeneic mouse models of cancer. |

Identification of Biomarkers for Response and Resistance in Preclinical Settings

To advance the preclinical development of this compound and to eventually guide its clinical application, the identification of biomarkers that predict response or resistance to its therapeutic effects is crucial.

Prospective research should focus on identifying and validating such biomarkers:

Expression Levels of cPLA2α: The expression level of cPLA2α (gene name PLA2G4A) in tumors could be a straightforward predictive biomarker. nih.gov Preclinical studies could stratify cancer cell lines or patient-derived xenografts based on PLA2G4A expression and assess their sensitivity to this compound.

Activity of Downstream Pathways: The activation status of pathways downstream of cPLA2α, such as the PI3K/AKT pathway, could also serve as a biomarker. mdpi.com Tumors with constitutive activation of this pathway may be more dependent on cPLA2α activity and therefore more sensitive to this compound.

Genetic and Epigenetic Markers: A screen of cancer cell lines for sensitivity to the cPLA2α inhibitor AVX420 revealed that the activity of the polycomb group repressive complex 2 (PRC2) is a key molecular determinant of sensitivity, while resistance is associated with antioxidant response pathways. nih.gov Similar screening approaches could identify genetic or epigenetic markers of sensitivity to this compound.

Metabolic Signatures: Given the central role of cPLA2α in lipid metabolism, metabolomic profiling of preclinical models treated with this compound could identify specific lipid signatures associated with therapeutic response.

常见问题

Basic Research Questions

Q. What is the primary mechanism of action of RSC-3388 in inhibiting cPLA2α, and how does this influence experimental design in inflammation studies?

- This compound selectively inhibits cytosolic phospholipase A2α (cPLA2α), which blocks the release of arachidonic acid and subsequent synthesis of pro-inflammatory eicosanoids (e.g., prostaglandins and leukotrienes). To study this, researchers must incorporate assays measuring cPLA2α activity (e.g., radiolabeled arachidonic acid release ) and downstream mediators like PGD2 and MIP-1β via ELISA or LC-MS . Experimental designs should include positive/negative controls (e.g., DMSO for baseline comparisons) and validate specificity using knockout models or enzyme selectivity panels .

Q. What are the standard in vitro and in vivo assays for evaluating this compound's inhibitory efficacy?

- In vitro: Use cell-based assays (e.g., transfected HEK293 cells) to measure cPLA2α inhibition via fluorogenic substrates or H-arachidonic acid release .

- In vivo: Employ murine models (e.g., TNCB-induced ear swelling or mite-antigen-induced dermatitis) to assess anti-inflammatory effects. Key metrics include histopathology, cytokine profiling (IL-1β, MIP-1α), and eicosanoid quantification . Dose-response studies and pharmacokinetic analyses (e.g., topical vs. systemic administration) are critical for translational relevance .

Q. How do researchers ensure specificity of this compound in targeting cPLA2α over related enzymes (e.g., sPLA2 or COX-2)?

- Specificity is validated through:

- Enzyme selectivity panels : Test this compound against recombinant isoforms (sPLA2, COX-1/2) .

- Genetic knockdown : Compare effects in cPLA2α-deficient vs. wild-type cells/animals .

- Pharmacological controls : Co-administer pathway-specific inhibitors (e.g., COX-2 inhibitors) to isolate cPLA2α-dependent effects .

Advanced Research Questions

Q. How can researchers address contradictory data when this compound shows differential effects across inflammation models (e.g., acute vs. chronic)?

- Contradictions may arise from model-specific variables (e.g., immune cell recruitment dynamics or feedback loops). To resolve this:

- Systematic review of experimental conditions : Control variables like dosing regimen, animal strain, and inflammation induction methods .

- Multi-omics integration : Combine transcriptomics (Gene-Chip data ) with proteomics to identify context-dependent pathways.

- Meta-analysis : Compare results across published studies using frameworks like PRISMA to assess bias or methodological heterogeneity .

Q. What advanced methodologies are used to analyze this compound's impact on downstream inflammatory mediators in spatially resolved tissue environments?

- Spatial transcriptomics/proteomics : Techniques like imaging mass cytometry or GeoMx DSP can map cytokine expression in inflamed tissues .

- Single-cell RNA sequencing : Resolve cell-type-specific responses (e.g., macrophages vs. keratinocytes) to this compound .

- Dynamic computational modeling : Build kinetic models of eicosanoid flux using enzyme activity data and cytokine release profiles .

Q. How should researchers design a longitudinal study to assess this compound's therapeutic window and resistance mechanisms in chronic inflammation?

- Dose-ranging and toxicity studies : Establish MTD (maximum tolerated dose) and NOAEL (no observed adverse effect level) in chronic models .

- Temporal sampling : Collect serial biopsies or blood samples to track biomarker trajectories (e.g., cPLA2α phosphorylation ).

- Resistance screening : Expose inflammatory cells to subtherapeutic this compound doses over multiple passages and profile genomic/epigenetic adaptations .

Methodological Resources

- Data contradiction analysis : Apply dialectical frameworks (e.g., identifying principal vs. secondary contradictions ) to prioritize variables requiring re-testing.

- Literature synthesis : Use tools like Covidence for systematic reviews, ensuring alignment with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .

- Experimental validation : Cross-verify omics findings with orthogonal assays (e.g., Western blot for protein validation after transcriptomic analysis ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。